Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboplatin is synthesized from cisplatin by reacting it with silver nitrate to remove the chloride ligands, followed by the addition of cyclobutane-1,1-dicarboxylic acid . The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Water or aqueous solution
Catalysts: Silver nitrate
Industrial Production Methods
Industrial production of Carboplatin involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure purity above 98%.
Chemical Reactions Analysis
Types of Reactions
Carboplatin undergoes several types of chemical reactions, including:
Substitution Reactions: Replacement of ligands around the platinum center.
Hydrolysis: Reaction with water leading to the formation of active species that interact with DNA.
Common Reagents and Conditions
Reagents: Water, silver nitrate, cyclobutane-1,1-dicarboxylic acid
Conditions: Aqueous medium, room temperature
Major Products Formed
The major product formed from the hydrolysis of Carboplatin is the active platinum species that binds to DNA, leading to the formation of DNA cross-links .
Scientific Research Applications
Carboplatin is widely used in scientific research for its anticancer properties. Its applications include:
Chemistry: Studying the coordination chemistry of platinum compounds.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Developing new chemotherapy regimens and understanding drug resistance mechanisms.
Industry: Manufacturing of chemotherapy drugs and related pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Cisplatin: The first-generation platinum-based chemotherapy drug.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
Carboplatin is unique in its reduced nephrotoxicity and neurotoxicity compared to cisplatin, making it a preferred choice for patients with pre-existing kidney conditions .
Properties
Molecular Formula |
C6H10N2O4Pt |
---|---|
Molecular Weight |
369.24 g/mol |
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 |
InChI Key |
YAYRGNWWLMLWJE-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
Origin of Product |
United States |
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